molecular formula C15H25NO B13733840 Valeramide, N-(1-adamantyl)- CAS No. 3725-89-1

Valeramide, N-(1-adamantyl)-

Cat. No.: B13733840
CAS No.: 3725-89-1
M. Wt: 235.36 g/mol
InChI Key: KFCIIXFSQAONDL-UHFFFAOYSA-N
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Description

Valeramide, N-(1-adamantyl)- is a compound that features an adamantane moiety, which is a polycyclic cage-like structure known for its stability and unique properties. The adamantane structure is often utilized in various chemical and pharmaceutical applications due to its rigidity and ability to enhance the lipophilicity of compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Valeramide, N-(1-adamantyl)- can be synthesized through several methods. One common approach involves the reaction of 1-adamantylamine with valeric acid or its derivatives under suitable conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or carbodiimides to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of Valeramide, N-(1-adamantyl)- often involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

Valeramide, N-(1-adamantyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Bromine, chlorine

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Halogenated adamantane derivatives

Mechanism of Action

The mechanism of action of Valeramide, N-(1-adamantyl)- involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Valeramide, N-(1-adamantyl)- can be compared with other adamantane derivatives such as amantadine and rimantadine. These compounds share the adamantane core but differ in their functional groups and applications:

The uniqueness of Valeramide, N-(1-adamantyl)- lies in its specific amide linkage, which imparts distinct chemical and biological properties compared to other adamantane derivatives.

Properties

CAS No.

3725-89-1

Molecular Formula

C15H25NO

Molecular Weight

235.36 g/mol

IUPAC Name

N-(1-adamantyl)pentanamide

InChI

InChI=1S/C15H25NO/c1-2-3-4-14(17)16-15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,2-10H2,1H3,(H,16,17)

InChI Key

KFCIIXFSQAONDL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC12CC3CC(C1)CC(C3)C2

Origin of Product

United States

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